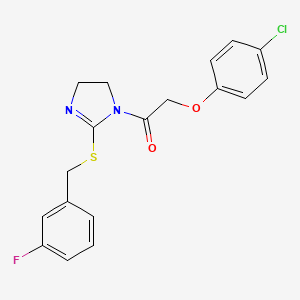
2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from selected precursors. For instance, compounds with similar structures have been synthesized using the click chemistry approach, characterizing the efficiency and specificity of the synthesis process (Govindhan et al., 2017). This approach ensures high yields and the potential for further modifications.
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using X-ray crystallography, providing detailed insights into their geometrical configuration. For example, the crystal structure analysis of derivatives reveals the planarity of the imidazo-thiadiazole entity and the impact of substituents on the molecule's overall structure (Banu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are influenced by their functional groups and molecular structure. Studies have shown that these compounds can participate in various chemical reactions, offering insights into their reactivity profile and potential applications in synthesis (Raga et al., 1992).
Physical Properties Analysis
Physical properties, including thermal stability and solubility, are crucial for understanding a compound's behavior under different conditions. The thermal stability has been assessed using techniques like TGA and DSC, providing essential data for processing and application considerations (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Enantioselectivity in Aromatase Inhibition
One of the explored applications includes the study of enantioselectivity of related chemical structures as inhibitors of aromatase (P450Arom), focusing on the stereospecificity of enantiomers. The research highlights the low stereospecificity and enantioselectivity ratios of compounds with similar molecular frameworks, indicating their potential in the development of selective aromatase inhibitors (Khodarahmi et al., 1998).
Synthesis and Functionalization
Another significant application involves the synthesis of branched poly(ether ketone)s with pendant functional groups. This research demonstrates the ability to introduce various functional groups into the polymer backbone, showcasing the versatility of related compounds in polymer chemistry (Fritsch et al., 2002).
Antioxidant Activity
Furthermore, the synthesis and evaluation of new thiazole analogues with urea, thiourea, and selenourea functionality have been investigated for their in vitro antioxidant activity. This research reveals that compounds containing selenourea functionality alongside halogen groups exhibit potent antioxidant activity, suggesting the potential of similar chemical structures in developing new antioxidant agents (Reddy et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of compounds with similar moieties, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, has been conducted. This research provides insights into the molecular arrangement and interactions, which are crucial for understanding the chemical behavior and designing molecules with desired properties (Banu et al., 2014).
Antimycotic Activity
The synthesis and testing of (benzo[b]thienyl)methyl ethers for antifungal activity represent another area of application. These studies contribute to the development of new antimycotic agents by exploring the structure-activity relationships of compounds bearing imidazol-1-yl groups (Raga et al., 1992).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-14-4-6-16(7-5-14)24-11-17(23)22-9-8-21-18(22)25-12-13-2-1-3-15(20)10-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHGGFSLHRSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)

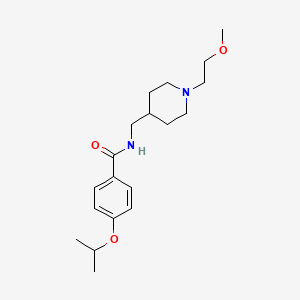
![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)
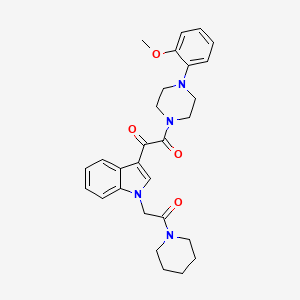
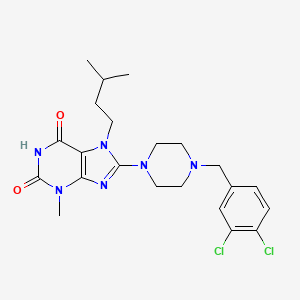
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)
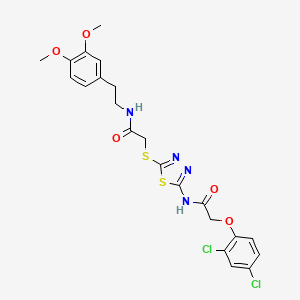
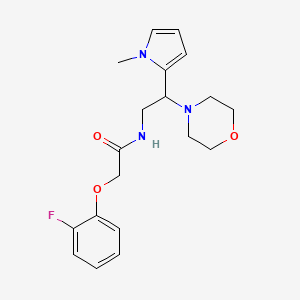
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)